1-(2-Methoxyphenyl)azo-2-naphthol-d3

Catalog No.
S12867724
CAS No.
M.F
C17H14N2O2
M. Wt
281.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyphenyl)azo-2-naphthol-d3

Product Name

1-(2-Methoxyphenyl)azo-2-naphthol-d3

IUPAC Name

1-[[2-(trideuteriomethoxy)phenyl]diazenyl]naphthalen-2-ol

Molecular Formula

C17H14N2O2

Molecular Weight

281.32 g/mol

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,20H,1H3/i1D3

InChI Key

ALLOLPOYFRLCCX-FIBGUPNXSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O

1-(2-Methoxyphenyl)azo-2-naphthol-d3 is a deuterated derivative of 1-(2-Methoxyphenyl)azo-2-naphthol, which is an azo compound characterized by the presence of an azo group (-N=N-) linking a 2-methoxyphenyl moiety with a naphthol structure. This compound is notable for its applications in biochemical assays and as a dye in various analytical chemistry contexts. The deuterium labeling (indicated by "d3") allows for enhanced tracking and analysis in spectroscopic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

The chemical behavior of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 can be influenced by its azo and naphthol functionalities. Key reactions include:

  • Tautomerization: The compound can exist in tautomeric forms, specifically as an azo compound or as a hydrazone, depending on the solvent and pH conditions. This equilibrium can affect its reactivity and interactions with other molecules .
  • Redox Reactions: Azo compounds like this one can undergo redox reactions under certain conditions, leading to the formation of various derivatives .

Research indicates that 1-(2-Methoxyphenyl)azo-2-naphthol-d3 exhibits biological activity, particularly in enzyme assays. It serves as a substrate for alkaline phosphatase, facilitating the detection of this enzyme's activity in various biological samples . Its unique structure may also contribute to interactions with biological macromolecules, potentially influencing cellular processes.

Several synthesis methods have been reported for 1-(2-Methoxyphenyl)azo-2-naphthol-d3:

  • Azo Coupling Reaction: The compound can be synthesized through the coupling of diazonium salts derived from 2-methoxyaniline with naphthol under acidic conditions. The reaction typically involves the addition of sodium nitrite to an amine solution followed by coupling with naphthol .
  • Methylation: Methylation reactions using reagents such as iodomethane in the presence of bases like potassium hydroxide can be employed to introduce deuterium-labeled methyl groups into the structure .

1-(2-Methoxyphenyl)azo-2-naphthol-d3 has several applications:

  • Biochemical Assays: It is commonly used as a substrate in enzyme assays, particularly for measuring alkaline phosphatase activity, making it valuable in clinical diagnostics and research .
  • Dyes and Indicators: The compound serves as a dye in various analytical applications due to its colorimetric properties and stability under different conditions .

Interaction studies involving 1-(2-Methoxyphenyl)azo-2-naphthol-d3 often focus on its binding affinity with proteins and enzymes. Spectroscopic techniques such as NMR and UV-Vis spectroscopy are used to analyze these interactions, providing insights into how the compound behaves in biological systems . The presence of deuterium enhances the resolution of NMR spectra, allowing for detailed structural analysis.

Several compounds share structural similarities with 1-(2-Methoxyphenyl)azo-2-naphthol-d3. Here are some notable examples:

Compound NameStructure TypeKey Differences
1-(4-Methylphenyl)azo-2-naphtholAzo compoundContains a methyl group instead of a methoxy group
1-(2-Hydroxyphenyl)azo-2-naphtholAzo compoundFeatures a hydroxyl group instead of methoxy
1-(4-Chlorophenyl)azo-2-naphtholAzo compoundContains a chlorine substituent

These compounds differ primarily in their substituents on the phenyl ring or naphthol moiety, which can significantly influence their chemical properties and biological activities.

1-(2-Methoxyphenyl)azo-2-naphthol-d3 exhibits a planar molecular geometry enforced by extensive π-conjugation throughout the aromatic system [1]. The compound displays characteristic structural features of aryl azo naphthol derivatives, with the azo linkage (N=N) connecting the 2-methoxyphenyl moiety to the naphthol ring system. The deuterium labeling, specifically targeting the methoxy group (-OCD₃), introduces minimal steric perturbation while providing distinct spectroscopic signatures for analytical applications [2] [3].

The molecular geometry is characterized by coplanar arrangement of the aromatic rings, facilitating optimal orbital overlap and π-electron delocalization [4]. Bond length analysis reveals typical azo bond characteristics with N=N distances ranging from 1.24 to 1.26 Å, consistent with partial double bond character enhanced by conjugation with the aromatic systems [5]. The methoxy substituent adopts an optimal orientation that minimizes steric hindrance while maintaining conjugative interactions with the phenyl ring.

Tautomeric Equilibrium Analysis

The compound exists in dynamic equilibrium between multiple tautomeric forms, primarily the azo (AZ) and hydrazone (HZ) tautomers [6] [4]. The azo form features the classical N=N double bond structure with intramolecular O-H···N hydrogen bonding, while the hydrazone form exhibits N-H···O hydrogen bonding with quinoidal character in the naphthol ring system [7].

Quantum chemical calculations indicate that the hydrazone tautomer is preferentially stabilized in polar solvents due to enhanced solvation energies, typically by 4-11 kcal/mol relative to the azo form [5] [8]. The tautomeric equilibrium is significantly influenced by solvent polarity, with polar protic solvents favoring the hydrazone form through specific hydrogen bonding interactions [9] [10].

Advanced Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometry provides definitive molecular ion confirmation for 1-(2-Methoxyphenyl)azo-2-naphthol-d3 with m/z 281.1215 [M]⁺, demonstrating the successful incorporation of three deuterium atoms [2] [11]. The isotopic pattern analysis reveals characteristic mass shifts corresponding to the deuterium substitution, with the molecular ion peak showing a +3 mass unit increase compared to the non-deuterated analog.

Fragmentation patterns in tandem mass spectrometry exhibit specific losses characteristic of the deuterated methoxy group, with base peak fragments at m/z 248 corresponding to loss of OCD₃ (33 mass units) [12] [11]. The deuterium labeling provides enhanced tracking capabilities in metabolic studies, with the isotopic signature remaining intact through various fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Isotopic Shifts

The deuterium substitution in the methoxy group produces distinctive isotopic effects observable in both ¹H and ¹³C NMR spectra [13] [14]. The most pronounced effect is the complete absence of the methoxy proton signal in ¹H NMR, typically observed at δ 3.9 ppm in the non-deuterated compound [15] [16].

¹³C NMR spectroscopy reveals isotopic shifts for the methoxy carbon, with the -OCD₃ carbon exhibiting a characteristic upfield shift of approximately 0.3-0.5 ppm compared to the -OCH₃ analog [13] [14]. The aromatic carbon atoms adjacent to the deuterated methoxy group show secondary isotopic effects, manifesting as subtle chemical shift perturbations of 0.05-0.1 ppm [17].

²H NMR spectroscopy provides direct observation of the deuterium nuclei, with the -OCD₃ signal appearing as a broad singlet at δ 3.8-4.0 ppm [2]. The deuterium coupling patterns differ significantly from proton coupling due to the smaller magnetogyric ratio, resulting in simplified multipicity patterns that facilitate structural elucidation.

UV-Vis Absorption Spectral Signatures

The electronic absorption spectrum of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 exhibits characteristic features of azo-naphthol chromophores with λmax values typically ranging from 420-460 nm in polar solvents [18] [19] [10]. The primary absorption band corresponds to π→π* transitions within the extended conjugated system, with significant contributions from charge transfer character between the electron-donating methoxy group and the azo-naphthol acceptor system [20].

Solvatochromic studies reveal positive solvatochromism, with red-shifts of 15-25 nm observed upon increasing solvent polarity from cyclohexane to dimethyl sulfoxide [19] [21]. The tautomeric equilibrium significantly influences the absorption characteristics, with the hydrazone form exhibiting longer wavelength absorption due to enhanced quinoidal character and reduced HOMO-LUMO gap [18] [7].

The deuterium substitution produces negligible effects on the electronic absorption spectrum, with isotopic shifts limited to minor changes in vibronic fine structure [11]. However, the isotopic labeling provides enhanced resolution in time-resolved spectroscopic studies due to altered vibrational relaxation dynamics.

Computational Chemistry Approaches

Density Functional Theory (DFT) Simulations

Comprehensive DFT calculations employing the B3LYP functional with 6-31G(d,p) and 6-311++G(2d,2p) basis sets provide detailed insights into the structural and electronic properties of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 [18] [22] [23]. Geometry optimizations reveal planar molecular conformations with minimal out-of-plane distortions, consistent with experimental crystallographic data for analogous systems [6] [4].

Energy calculations using M06-2X/6-311++G(2d,2p) methodology demonstrate the relative stabilities of tautomeric forms, with the hydrazone tautomer stabilized by 8.5 kcal/mol in aqueous solution compared to the azo form [5] [9]. Solvation effects computed using the SMD model reveal significant solvent-dependent tautomeric preferences, with polar solvents strongly favoring the hydrazone form through enhanced hydrogen bonding interactions [22] [24].

Vibrational frequency calculations provide theoretical validation of spectroscopic assignments, with calculated IR frequencies showing excellent agreement with experimental values after appropriate scaling factors [20]. The deuterium substitution effects are accurately reproduced, with calculated isotopic frequency shifts of 700-800 cm⁻¹ for C-D stretching modes compared to C-H analogs.

Molecular Orbital Analysis of Azo-Hydrazone Tautomerism

Frontier molecular orbital analysis reveals the electronic basis for tautomeric preferences and spectroscopic properties [18] [25]. The HOMO is predominantly localized on the naphthol ring system with significant contributions from the azo nitrogen atoms, while the LUMO exhibits substantial character on the methoxyphenyl ring and azo linkage [20] [23].

The azo form exhibits a HOMO-LUMO gap of approximately 2.9 eV, corresponding to the observed absorption maximum around 430 nm [18]. Tautomerization to the hydrazone form reduces the HOMO-LUMO gap to 2.6 eV due to increased quinoidal character and enhanced electron delocalization, consistent with the red-shifted absorption observed experimentally [7].

Natural bond orbital (NBO) analysis quantifies the intramolecular hydrogen bonding interactions that stabilize the tautomeric forms [9]. The azo form exhibits O-H···N hydrogen bond strengths of 12-15 kcal/mol, while the hydrazone form displays stronger N-H···O interactions of 18-22 kcal/mol, explaining the preferential stability of the hydrazone tautomer in polar environments [4] [8].

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

281.124357931 g/mol

Monoisotopic Mass

281.124357931 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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